molecular formula C12H12N2O3 B11960478 alpha-Cyano-2,4-dimethoxycinnamamide CAS No. 116374-02-8

alpha-Cyano-2,4-dimethoxycinnamamide

Cat. No.: B11960478
CAS No.: 116374-02-8
M. Wt: 232.23 g/mol
InChI Key: WPPQGZFEWZSGOX-UHFFFAOYSA-N
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Description

Alpha-Cyano-2,4-dimethoxycinnamamide is an organic compound with the molecular formula C12H12N2O3 It is a derivative of cinnamic acid, characterized by the presence of cyano and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-2,4-dimethoxycinnamamide typically involves the reaction of 2,4-dimethoxycinnamic acid with a cyano group donor, such as cyanogen bromide, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-2,4-dimethoxycinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Alpha-Cyano-2,4-dimethoxycinnamamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-Cyano-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Alpha-Cyano-2,4-dimethoxycinnamamide can be compared with other similar compounds, such as:

  • Alpha-Cyano-4-methoxycinnamamide
  • Alpha-Cyano-2-methoxycinnamamide
  • Alpha-Cyano-3,4-dimethoxycinnamamide

These compounds share similar structural features but differ in the position and number of methoxy groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

116374-02-8

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15)

InChI Key

WPPQGZFEWZSGOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)N)OC

Origin of Product

United States

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